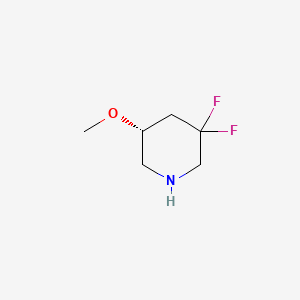

(5R)-3,3-difluoro-5-methoxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-3,3-difluoro-5-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-10-5-2-6(7,8)4-9-3-5/h5,9H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMPLKRVYDSSQO-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC(CNC1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Fluorine in Modern Organic Synthesis and Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance a variety of pharmacokinetic and physicochemical properties. rsc.orgchemrxiv.org The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity. rsc.org

Key benefits of incorporating fluorine include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. This can block metabolically labile sites within a drug candidate, prolonging its half-life and therapeutic effect. chemrxiv.orgnih.gov

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its acidity (pKa), dipole moment, and chemical reactivity. rsc.org This can be used, for example, to reduce the basicity of nearby amine groups, which may improve a compound's bioavailability by facilitating better membrane permeation. rsc.orgnih.gov

Increased Lipophilicity: In many cases, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its absorption and distribution within the body. nih.gov

Improved Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with biological targets, such as proteins, potentially increasing the potency and selectivity of a drug. rsc.orgchemrxiv.org

These effects have contributed to a steady rise in the number of fluorinated drugs approved for clinical use, with fluorine-containing compounds now representing a significant portion of all pharmaceuticals. chemrxiv.orgnih.gov

Table 1: Key Properties of Fluorine Influencing Drug Design

| Property | Value/Description | Impact on Molecular Properties |

| Van der Waals Radius | 1.47 Å (compare to H: 1.20 Å) | Minimal steric perturbation, allowing it to act as a hydrogen isostere. |

| Electronegativity | 3.98 (Pauling scale) - Highest of all elements | Alters electron density, pKa, dipole moment, and can influence binding interactions. |

| C-F Bond Strength | ~116 kcal/mol | Increases metabolic stability by blocking sites of oxidation. |

| Lipophilicity | Higher than hydrogen | Can improve membrane permeability and absorption. |

The Piperidine Ring System: a Privileged Scaffold in Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. chemrxiv.orgbldpharm.com Its prevalence has led to it being described as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.

The significance of the piperidine ring in chemical research stems from several key factors:

Structural Versatility: The saturated, sp3-hybridized nature of the piperidine ring allows for a three-dimensional arrangement of substituents, providing a scaffold to orient functional groups in precise spatial arrangements for optimal interaction with biological targets. chemrxiv.org

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. Its basicity can be modulated by the presence of nearby functional groups, influencing the solubility and pharmacokinetic profile of the molecule.

Synthetic Accessibility: A vast array of synthetic methods has been developed for the construction and functionalization of the piperidine ring, making a wide variety of derivatives accessible to medicinal chemists. chemrxiv.orgresearchgate.net

Piperidine derivatives are found in more than twenty classes of pharmaceuticals, with applications ranging from antipsychotics and opioids to antihistamines and anticancer agents. researchgate.net The ability to readily modify the piperidine core makes it an invaluable tool in the development of new therapeutic agents.

The Utility of Chiral Fluorinated Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates. google.com Chiral fluorinated building blocks are pre-synthesized, enantiopure molecules that contain one or more fluorine atoms. These intermediates serve as valuable starting materials for the construction of more complex chiral fluorinated drug candidates.

The use of chiral building blocks offers several advantages over methods that introduce chirality or fluorine at later stages of a synthesis:

Stereochemical Control: It ensures the absolute stereochemistry of a desired chiral center from an early stage, avoiding the need for difficult chiral separations or complex asymmetric reactions later in the synthetic sequence. nih.gov

Synthetic Efficiency: It simplifies the synthesis of complex target molecules by providing a pre-functionalized, stereochemically defined core. chemrxiv.org

Access to Novel Chemical Space: It provides access to a diverse range of chiral fluorinated structures that might be difficult to synthesize otherwise.

The development of new synthetic methodologies to create novel chiral fluorinated building blocks is an active area of research, driven by the increasing demand for stereochemically pure fluorinated compounds in drug discovery. chemrxiv.orgnih.gov

Defining the Academic and Research Focus on 5r 3,3 Difluoro 5 Methoxypiperidine As a Key Chiral Intermediate

General Synthetic Strategies Towards Difluoropiperidine Scaffolds

The synthesis of difluoropiperidine rings can be achieved through various strategies, often involving the introduction of the gem-difluoro functionality at different stages of the synthetic sequence.

Approaches to 3,3-Difluoropiperidines via Electrophilic Fluorination

Electrophilic fluorination represents a direct approach to introduce fluorine atoms into a pre-existing piperidine or a precursor molecule. This method typically involves the reaction of an enolate, enamine, or other electron-rich species with an electrophilic fluorine source. mdpi.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. mdpi.comchemistnotes.com The mechanism is believed to proceed through either an SN2 or a single-electron transfer (SET) pathway. mdpi.com While powerful, this method can sometimes be limited by the stability of the substrate and the potential for side reactions. The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, for instance, has been shown to yield 3-fluoro-3,6-dihydropyridines. chemistnotes.com

Synthesis of 4-Substituted 3,3-Difluoropiperidines

A general and effective strategy for the synthesis of 4-substituted 3,3-difluoropiperidines has been developed. nih.govacs.orgcapes.gov.brelsevierpure.comjocpr.comnih.gov This method utilizes a 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles in the presence of copper powder. The resulting adduct undergoes a sequence of reactions including borane (B79455) reduction of the nitrile group, subsequent lactamization, and finally reduction of the lactam to afford the desired 4-substituted 3,3-difluoropiperidine. nih.govcapes.gov.brelsevierpure.comjocpr.comnih.gov This versatile methodology has been successfully applied to the synthesis of various derivatives, including 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines. nih.govcapes.gov.brelsevierpure.comjocpr.comnih.gov

A notable application of this strategy is the synthesis of N-protected 3,3-difluoroisonipecotic acid. nih.govelsevierpure.com Furthermore, 4-benzyloxy-3,3-difluoropiperidine, prepared through a similar route, serves as a precursor to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a valuable building block in medicinal chemistry. nih.govelsevierpure.comnih.gov

| Starting Material | Reagents | Key Steps | Product |

| 3-Substituted acrylonitrile | 1. Ethyl bromodifluoroacetate, Cu | 1. 1,4-addition | 4-Substituted 3,3-difluoropiperidine |

| 2. BH3·THF | 2. Nitrile reduction | ||

| 3. Lactamization | 3. Lactamization | ||

| 4. Reduction | 4. Lactam reduction |

Table 1: General synthetic strategy for 4-substituted 3,3-difluoropiperidines.

Synthesis of 5-Substituted 3,3-Difluoropiperidines (e.g., 5-amino- and 5-hydroxy-3,3-difluoropiperidines)

Synthetic routes to 5-amino- and 5-hydroxy-3,3-difluoropiperidines have been established, providing access to another important class of building blocks. nih.govacs.orgnih.govnih.gov One key strategy involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which leads to the formation of 5-halo-3,3-difluoropiperidines. These halogenated intermediates can then be converted to the corresponding 5-amino derivatives. nih.govacs.orgnih.gov

A second strategy focuses on the synthesis of 5-hydroxy-3,3-difluoropiperidine. This approach utilizes the iodolactonization of 2,2-difluoro-4-pentenoic acid to form a γ-lactone. nih.govacs.orgnih.govnih.gov This lactone is a key intermediate that can be subsequently transformed into the desired 5-hydroxy-3,3-difluoropiperidine. nih.govacs.orgnih.govnih.gov

| Precursor | Key Reaction | Intermediate | Final Product |

| 2,2-Difluoro-4-pentenylamine | N-halosuccinimide-induced cyclization | 5-Halo-3,3-difluoropiperidine | 5-Amino-3,3-difluoropiperidine |

| 2,2-Difluoro-4-pentenoic acid | Iodolactonization | γ-Iodomethyl-γ-butyrolactone | 5-Hydroxy-3,3-difluoropiperidine |

Table 2: Synthetic strategies for 5-substituted 3,3-difluoropiperidines.

Enantioselective Synthesis of (5R)-3,3-Difluoro-5-methoxypiperidine

The development of an enantioselective synthesis is crucial for accessing the specific (5R) enantiomer of 3,3-difluoro-5-methoxypiperidine. This can be approached through either the use of a chiral precursor or the application of an asymmetric transformation during the synthesis.

Chiral Precursor-Based Synthesis Routes

A plausible strategy for the enantioselective synthesis of (5R)-3,3-difluoro-5-methoxypiperidine involves starting from a chiral precursor that already contains the desired stereocenter. The synthesis of racemic 5-hydroxy-3,3-difluoropiperidine proceeds through a γ-lactone intermediate derived from 2,2-difluoro-4-pentenoic acid. nih.govacs.orgnih.govnih.gov Therefore, an enantioselective synthesis of the corresponding (R)-γ-lactone would be a key step. While a specific method for the asymmetric synthesis of this particular fluorinated lactone has not been detailed in the literature, asymmetric iodolactonization of γ,δ-unsaturated carboxylic acids using chiral catalysts is a known transformation. nih.govnih.gov Chiral catalysts, such as chiral phosphoric acids or squaramides, have been successfully employed to induce enantioselectivity in iodolactonization reactions. nih.gov

Another approach would be the enzymatic resolution of the racemic 5-hydroxy-3,3-difluoropiperidine. Lipases are known to be effective in the kinetic resolution of secondary alcohols through enantioselective acylation or hydrolysis of their esters. jocpr.com This would involve the selective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. The desired (R)-enantiomer could then be isolated with high enantiomeric purity.

Once the enantiomerically pure (5R)-3,3-difluoro-5-hydroxypiperidine is obtained, the synthesis of the target molecule can be completed by methylation of the hydroxyl group. Standard methylation conditions, such as using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, would be expected to yield (5R)-3,3-difluoro-5-methoxypiperidine without affecting the stereocenter.

Application of Asymmetric Synthetic Transformations

An alternative to using a chiral precursor is to introduce the stereocenter at a later stage of the synthesis through an asymmetric reaction. Asymmetric reduction of a suitable ketone precursor, such as a protected 3,3-difluoropiperidin-5-one, could potentially provide access to the chiral alcohol. However, the synthesis of such a ketone precursor with the gem-difluoro group at the 3-position might be challenging.

A more viable approach remains the asymmetric synthesis of the γ-lactone intermediate as described in the previous section. The development of a specific and efficient asymmetric iodolactonization protocol for 2,2-difluoro-4-pentenoic acid would be a significant advancement towards a practical enantioselective synthesis of (5R)-3,3-difluoro-5-methoxypiperidine.

Classical Resolution Techniques for Obtaining Enantiopurity

The synthesis of 5-hydroxy-3,3-difluoropiperidine, a direct precursor to (5R)-3,3-difluoro-5-methoxypiperidine, has been reported, yielding a racemic mixture. rsc.orgugent.bersc.orgresearchgate.net To obtain the desired (5R)-enantiomer, classical resolution is a viable and well-established strategy. This method involves the separation of enantiomers by converting them into a pair of diastereomers through reaction with a chiral resolving agent.

The general process for resolving a racemic amine or alcohol, such as the precursor to the target compound, involves the following steps:

Diastereomer Formation: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent. For a racemic alcohol, a chiral carboxylic acid can be used to form diastereomeric esters. For a racemic amine, a chiral acid would form diastereomeric salts.

Separation: The resulting diastereomers, which have different physical properties, are separated by conventional techniques such as fractional crystallization or chromatography.

Liberation of Enantiomer: The separated diastereomer is then treated to cleave the chiral auxiliary, yielding the enantiomerically pure compound.

In the context of synthesizing (5R)-3,3-difluoro-5-methoxypiperidine, the precursor, racemic 5-hydroxy-3,3-difluoropiperidine, would first be synthesized. rsc.org This racemic alcohol could then be resolved using a chiral acid like (R)-(-)-Mandelic acid or a derivative of tartaric acid to form diastereomeric salts or esters, which could then be separated. After separation, hydrolysis of the ester or neutralization of the salt would yield the enantiopure (5R)-5-hydroxy-3,3-difluoropiperidine, which can then be methylated to give the final product.

| Step | Description | Typical Reagents |

| 1 | Diastereomeric Salt Formation | Chiral acids (e.g., Tartaric acid, Mandelic acid) |

| 2 | Separation | Fractional Crystallization or Chromatography |

| 3 | Liberation of Enantiomer | Base treatment to remove the chiral acid |

Advanced Deoxyfluorination Methods in Difluoropiperidine Synthesis

The introduction of fluorine atoms into a molecule is a critical step in the synthesis of fluorinated piperidines. While the reported synthesis of the 5-hydroxy-3,3-difluoropiperidine precursor builds the piperidine ring from a pre-fluorinated starting material (2,2-difluoro-4-pentenoic acid), advanced deoxyfluorination methods offer alternative strategies where fluorine is introduced at a later stage, for instance, by converting a ketone or diol to the corresponding difluoride. rsc.orgrsc.org

Modern deoxyfluorination reagents provide improvements in safety, selectivity, and reaction conditions compared to traditional reagents. These advanced methods are crucial for the synthesis of complex fluorinated molecules.

Some advanced deoxyfluorination reagents include:

Sulfur-based reagents: Diethylaminosulfur trifluoride (DAST) and its analogues like Morph-DAST are commonly used, but newer reagents with improved safety profiles have been developed. acs.org

Fluorinated sulfonyl fluorides: Reagents such as PyFluor have been developed as safer and more practical alternatives for the deoxyfluorination of alcohols.

Hypervalent iodine reagents: These reagents have shown high efficiency in deoxyfluorination reactions.

A hypothetical application of these advanced methods to a piperidine precursor could involve the synthesis of a 3-keto-5-methoxypiperidine derivative, followed by deoxyfluorination of the ketone to install the gem-difluoro group. Alternatively, a precursor with two hydroxyl groups at the 3-position could undergo deoxyfluorination.

| Reagent Class | Example Reagent | Advantages |

| Sulfur-based | Morph-DAST | Effective for a range of substrates |

| Sulfonyl fluorides | PyFluor | Improved safety and handling |

| Hypervalent iodine-based | Various | High efficiency and selectivity |

Development of Practical and Scalable Synthetic Procedures

A key challenge in medicinal chemistry is the development of synthetic routes that are not only efficient but also practical and scalable for the production of larger quantities of a target compound. For (5R)-3,3-difluoro-5-methoxypiperidine, a scalable synthesis would likely be based on a route that utilizes readily available starting materials and avoids hazardous reagents or difficult purifications.

A reported synthesis of the precursor, 5-hydroxy-3,3-difluoropiperidine, provides a foundation for a scalable process. rsc.orgugent.bersc.orgresearchgate.net The key steps in this reported synthesis are outlined below:

Iodolactonization: 2,2-Difluoro-4-pentenoic acid undergoes iodolactonization to form 3,3-difluoro-5-iodomethyldihydrofuran-2(3H)-one. rsc.org

Azide (B81097) Formation: The iodomethyl lactone is converted to the corresponding azide. rsc.org

Reductive Cyclization: The azide is reduced and cyclizes to form 3,3-difluoro-5-hydroxy-2-piperidinone. rsc.org

Lactam Reduction: The piperidinone is reduced to the corresponding 5-hydroxy-3,3-difluoropiperidine. rsc.org

This route has been demonstrated on a gram scale and utilizes starting materials that can be prepared in larger quantities. researchgate.net To achieve the final target compound, (5R)-3,3-difluoro-5-methoxypiperidine, this synthesis would need to be combined with a resolution step, as described in section 2.2.3, followed by methylation of the hydroxyl group. The scalability of the resolution and methylation steps would also need to be considered. For example, resolution via crystallization is often highly scalable.

| Starting Material | Key Intermediate | Final Precursor |

| 2,2-Difluoro-4-pentenoic acid | 3,3-Difluoro-5-hydroxy-2-piperidinone | 5-Hydroxy-3,3-difluoropiperidine |

Importance of the (5R) Configuration in Molecular Design

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in drug design, as biological systems are inherently chiral. The (5R) configuration of 3,3-difluoro-5-methoxypiperidine dictates a specific spatial orientation of its substituents, which in turn governs its interactions with biological targets such as enzymes and receptors.

The introduction of a gem-difluoro group at the 3-position of the piperidine ring has profound effects on the molecule's properties. The fluorine atoms can alter the local electronics, pKa, and conformational preferences of the ring. For instance, the gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also increasing the metabolic stability of the adjacent positions. The presence of 3,3-difluoropiperidine has been shown to enhance the potency and selectivity of drug candidates. ossila.com

The methoxy group at the C5 position, combined with the (5R) stereocenter, introduces another layer of structural definition. This chiral center is crucial for enantioselective recognition by protein binding pockets. The specific (5R) configuration can lead to favorable binding interactions with a target, whereas the opposite (5S) enantiomer might be inactive or even elicit undesirable off-target effects. Therefore, the defined stereochemistry of (5R)-3,3-difluoro-5-methoxypiperidine makes it a valuable building block for the synthesis of complex molecules with potentially superior pharmacological profiles.

Methods for Stereochemical Control and Determination During Synthesis

Achieving the desired (5R) configuration in 3,3-difluoro-5-methoxypiperidine requires precise control over the synthetic route. Several strategies can be employed to establish and confirm the stereochemistry of chiral piperidines.

Stereochemical Control:

Chiral Resolution: A racemic mixture of 3,3-difluoro-5-methoxypiperidine can be separated into its constituent enantiomers using chiral resolving agents or chiral chromatography.

Asymmetric Synthesis: This is often the preferred method, as it can directly generate the desired enantiomer in high purity. This can involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool.

Substrate Control: Existing stereocenters in a precursor molecule can direct the formation of new stereocenters during a reaction.

Stereochemical Determination: Once the chiral molecule is synthesized, its absolute configuration must be unequivocally determined. Common analytical techniques for this purpose include:

X-ray Crystallography: This powerful technique provides the precise three-dimensional structure of a molecule in its crystalline state, allowing for unambiguous determination of its stereochemistry. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral solvating agents or the analysis of nuclear Overhauser effect (NOE) correlations, can be used to determine the relative and sometimes absolute stereochemistry of a molecule in solution.

Chiral High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the synthesized compound to that of a known standard on a chiral stationary phase, the enantiomeric purity can be determined.

Diastereoselective and Enantioselective Approaches to Related Chiral Fluoropiperidines

The synthesis of the specific compound (5R)-3,3-difluoro-5-methoxypiperidine is not extensively detailed in the literature. However, a variety of diastereoselective and enantioselective methods have been developed for the synthesis of related chiral fluoropiperidines, which could be adapted for the target molecule.

Enantioselective approaches often rely on asymmetric catalysis to introduce the fluorine atom or to set the stereocenter. For example, enantioselective fluorination of enamines or enol ethers using chiral catalysts has been reported. capes.gov.brnih.gov Another powerful strategy is the biocatalytic desymmetrization of a prochiral precursor, which can provide access to enantiopure building blocks. acs.org

Diastereoselective methods are also crucial, especially when multiple stereocenters are present. These methods often utilize substrate control, where the stereochemistry of one center directs the formation of another. Metal-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been shown to be effective in producing specific diastereomers. acs.org Furthermore, highly diastereoselective syntheses of primary β-fluoroamines have been developed, which could serve as precursors to chiral fluoropiperidines. nih.gov

Below is a table summarizing some of these advanced synthetic methods for related compounds:

| Method | Description | Key Features | Reference(s) |

| Enantioselective Fluorination | Use of a chiral catalyst, such as a modified cinchona alkaloid, to selectively add a fluorine atom to a prochiral substrate. | Direct introduction of fluorine with high enantioselectivity. | capes.gov.brnih.gov |

| Biocatalytic Desymmetrization | Employment of enzymes to selectively react with one enantiotopic group of a prochiral starting material. | High enantiomeric excess (>96% ee) can be achieved. | acs.org |

| Flow Photochemical Decarboxylative Fluorination | A continuous flow process for the fluorination of carboxylic acids. | Scalable and efficient method for producing fluorinated compounds. | acs.org |

| Diastereoselective Nucleophilic Substitution | Metal triflate-catalyzed reactions of 2-substituted piperidines with nucleophiles to produce highly diastereoselective products. | High cis- or trans-selectivity depending on the substrate. | acs.org |

| Diastereoselective Synthesis of β-Fluoroamines | A multi-step protocol involving enantioselective α-fluorination of aldehydes followed by nucleophilic addition to an N-sulfinyl aldimine. | Excellent diastereoselectivity (dr >20:1). | nih.gov |

Chiral Pool Strategies Utilizing the (5R) Scaffold

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes, that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.orgnih.gov This approach is highly efficient as it utilizes pre-existing stereocenters, avoiding the need for de novo asymmetric synthesis or resolution.

If (5R)-3,3-difluoro-5-methoxypiperidine were readily available in an enantiopure form, it could serve as a valuable addition to the chiral pool. Its defined stereochemistry and unique substitution pattern would make it an attractive starting point for the synthesis of more elaborate molecules. For instance, the nitrogen atom of the piperidine ring could be functionalized, and the methoxy group could be further elaborated to build complex side chains.

Chiral Sources: The chiral molecule is incorporated directly into the target molecule.

Chiral Devices: The molecule is used as a chiral auxiliary or ligand to control stereochemistry in a reaction.

Chiral Inducers: The chirality of the starting material is used to induce the formation of new stereocenters. nih.govresearchgate.net

The potential of (5R)-3,3-difluoro-5-methoxypiperidine as a chiral building block underscores the importance of developing efficient and stereoselective methods for its synthesis.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a primary site for derivatization. However, the reactivity of this nitrogen is attenuated by the strong electron-withdrawing effect of the adjacent geminal difluoro group. This fluorination lowers the pKa of the piperidine nitrogen, making it less basic and less nucleophilic compared to its non-fluorinated counterparts. nih.govmdpi.com Consequently, N-alkylation and N-acylation reactions may require more forcing conditions or highly electrophilic reagents.

While specific examples for the (5R)-3,3-difluoro-5-methoxypiperidine scaffold are not extensively documented, studies on closely related 3,3-difluoropiperidine cores provide insight into feasible transformations. Standard N-alkylation conditions, such as reacting the amine with an alkyl halide in the presence of a non-nucleophilic base, are generally applicable. N-acylation, including the introduction of carbamate (B1207046) protecting groups, proceeds readily with appropriate acylating agents.

Below is a table of representative N-functionalization reactions performed on analogous 3,3-difluoro-5-hydroxypiperidine systems, which serve as a model for the expected reactivity.

Table 1: Representative N-Alkylation and N-Acylation Reactions on an Analogous Scaffold Reactions performed on a 3,3-difluoro-5-hydroxypiperidine precursor.

| Reaction Type | Reagent | Conditions | Product | Yield | Ref. |

| N-Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile, Reflux | 1-Benzyl-3,3-difluoro-5-hydroxypiperidine | - | nih.gov |

| N-Acylation (Cbz-protection) | Benzyl chloroformate (Cbz-Cl) | Toluene, 50% NaOH (aq), rt | Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | 65% | nih.gov |

Transformations at the Methoxy Group

The methoxy group at the C-5 position represents another key site for functionalization, primarily through its cleavage to reveal a secondary alcohol. This transformation unlocks a new point for diversification, allowing for esterification, etherification, or oxidation. The standard and most effective reagent for cleaving aryl and alkyl methyl ethers is the strong Lewis acid, boron tribromide (BBr₃). nih.govnih.govresearchgate.net

The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, forming an oxonium ion intermediate. nih.gov This activation facilitates a nucleophilic attack by a bromide ion on the methyl group, proceeding via an Sₙ2 pathway to release the alcohol upon workup. nih.govnih.gov Other strong protic acids such as HBr and HI are also commonly used for ether cleavage. masterorganicchemistry.comlibretexts.org

While these methods are well-established, their application to (5R)-3,3-difluoro-5-methoxypiperidine has not been specifically detailed in the available literature. The reaction's success would depend on its chemoselectivity, particularly the potential for the Lewis acid to interact with the basic piperidine nitrogen. N-protection prior to demethylation would likely be a required strategy to ensure a clean reaction.

Reactivity of the Geminal Difluorinated Carbon Center

The C-F bond is exceptionally strong, rendering the geminal difluoro group at the C-3 position highly stable and generally unreactive under typical synthetic conditions. This motif is often employed in medicinal chemistry as a bioisostere for a carbonyl group or an ether oxygen, chosen specifically for its metabolic stability. orgsyn.org The high electronegativity of the fluorine atoms polarizes the C-H bonds on adjacent carbons but does not typically render the CF₂ group itself susceptible to nucleophilic attack or elimination on a saturated ring system. Therefore, direct functionalization at this carbon center is synthetically challenging and not a commonly explored pathway for scaffold elaboration.

Introduction of Orthogonal Protecting Groups

For multi-step syntheses involving the (5R)-3,3-difluoro-5-methoxypiperidine scaffold, the protection of the piperidine nitrogen is paramount. The choice of protecting group is critical, and it must be stable to the conditions used for modifying other parts of the molecule while being removable under specific, non-destructive conditions (orthogonality).

The most common and versatile protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. It is readily introduced and stable to a wide range of non-acidic reagents but can be cleanly removed under acidic conditions. Research on a related 5-chloro-3,3-difluoropiperidine has demonstrated a near-quantitative yield for Boc protection, highlighting its suitability for this class of compounds. nih.gov

Table 2: Example of Orthogonal Protecting Group Introduction Reaction performed on a related 3,3-difluoropiperidine derivative.

| Protecting Group | Reagent | Conditions | Product | Yield | Ref. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Pd/C, H₂ (4.8 bar) | Ethyl acetate, rt | tert-Butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate | 99% | nih.gov |

Exploration of Diverse Reaction Manifolds for Scaffold Elaboration

Beyond the direct functionalization of the nitrogen and methoxy groups, the elaboration of the (5R)-3,3-difluoro-5-methoxypiperidine scaffold can be envisioned through more advanced synthetic strategies. While specific examples for this exact molecule are scarce, general principles of modern organic synthesis can be applied.

After N-protection, derivatization of the C-5 alcohol (unmasked from the methoxy group) could serve as a handle for various transformations. For instance, conversion of the alcohol to a triflate or other good leaving group could enable nucleophilic substitution reactions to introduce a range of functionalities. Furthermore, modern cross-coupling reactions, though challenging on such an electron-poor system, could potentially be developed for C-H functionalization at other positions on the ring, opening avenues to highly complex and diverse molecular architectures. However, such advanced applications for this specific scaffold remain largely theoretical and await exploration in synthetic research.

Applications of 5r 3,3 Difluoro 5 Methoxypiperidine As a Chiral Building Block

Role in the Construction of Complex N-Heterocyclic Architectures

Chiral building blocks like (5R)-3,3-difluoro-5-methoxypiperidine are instrumental in the synthesis of complex N-heterocyclic architectures. The defined stereochemistry at the C5 position allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with biological targets. The piperidine (B6355638) ring serves as a versatile scaffold that can be elaborated into more complex systems.

A key application of such building blocks is in the construction of conformationally constrained analogues of bioactive molecules. For instance, in the development of P2Y14 receptor antagonists, piperidine moieties have been modified to create bridged bicyclic structures, such as 2-azanorbornanes. researchgate.net These bridged systems lock the piperidine ring into a more rigid conformation, which can lead to enhanced binding affinity and selectivity. The synthesis of these complex N-heterocyclic architectures often relies on the use of enantiomerically pure starting materials to yield the desired stereoisomer. researchgate.net The use of piperidine-based synthons facilitates the creation of diverse heterocyclic structures, including those found in various natural products and drug candidates with promising pharmacological properties.

Use in Medicinal Chemistry Research and Development

The incorporation of fluorinated piperidines is a key tactic in medicinal chemistry to optimize the properties of drug candidates. The introduction of fluorine can favorably modulate a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorinated piperidines are desirable building blocks for the synthesis of APIs. The presence of fluorine can block metabolic oxidation at or near the site of substitution, leading to improved metabolic stability and a longer half-life. Furthermore, the high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to stronger binding interactions with target proteins.

The synthesis of these valuable building blocks can be challenging, often requiring multi-step sequences. ossila.com Methods like the metal-catalyzed hydrogenation of readily available fluorinated pyridines represent a powerful tool for accessing these saturated heterocycles. Once obtained, these fluorinated piperidine building blocks can be readily incorporated into larger molecular scaffolds through standard chemical transformations, such as N-alkylation or amide bond formation.

The fluorinated piperidine motif has been successfully integrated into ligands for a variety of G-protein coupled receptors (GPCRs).

P2Y14 Receptor (P2Y14R) Antagonists: The P2Y14 receptor is a target for treating inflammatory conditions. In the design of potent P2Y14R antagonists, the piperidine ring has been explored as a bioisostere to replace a zwitterionic group, aiming to improve pharmacokinetic properties. Research into naphthalene-based P2Y14R antagonists has shown that modifications to a piperidine moiety are critical for affinity. researchgate.net Replacing a simple piperidine with bridged 2-azanorbornane systems, which can be viewed as complex derivatives of piperidine, led to compounds with significantly enhanced potency. researchgate.net The stereochemistry of these bridged systems was found to be crucial, with the (1S,4S,5S)-2-azanorbornane isomer displaying approximately threefold higher affinity than the parent piperidine compound. researchgate.net

| Compound Analogue | Modification on Piperidine Scaffold | hP2Y14R IC50 (nM) researchgate.net |

| 1 (Reference) | Standard Piperidine | 9.04 |

| 13 | Racemic 2-Azanorbornane | 5.9 |

| 15 | (1S,4S,5S)-2-Azanorbornane | 3.11 |

| 16 | (1R,4R,6R)-2-Azanorbornane | 9.21 |

Histamine-3 (H3) Receptor Antagonists: The H3 receptor is a validated target for treating cognitive disorders and other central nervous system conditions like narcolepsy. The piperidine ring is a common structural element in many H3 receptor antagonists. In one series of carbamate-based antagonists, the N-piperidinoalkan-1-ol core was essential for activity. SAR studies showed that the substitution pattern on this piperidine ring could be optimized to yield potent antagonists, with one of the most active compounds in the series having a pA2 value of 7.2. Further research has explored piperidine derivatives as dual-acting antagonists for both the H3 receptor and the sigma-1 receptor, highlighting the versatility of this scaffold in designing polypharmacological agents.

The design of enzyme inhibitors often leverages fluorination as a strategy to enhance potency and selectivity. While the piperidine scaffold is a common feature in many kinase inhibitors, the direct application of (5R)-3,3-difluoro-5-methoxypiperidine in prominent EGFR or KRAS G12C inhibitors is not widely documented in the reviewed literature. However, the underlying chemical principles strongly support its potential utility in this area.

The introduction of fluorinated groups is a known tactic in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors; for example, the approved drug Gefitinib contains a chloro-fluoroaniline moiety. The co-targeting of KRAS G12C and EGFR has been shown to be a beneficial therapeutic strategy. The incorporation of a difluoropiperidine moiety into an inhibitor scaffold could offer several advantages, including increased metabolic stability and the potential for specific fluorine-protein interactions in the kinase binding pocket. The gem-difluoro group can act as a bioisostere for a carbonyl or carbinol group, influencing molecular conformation and hydrogen bonding capacity. These properties make fluorinated piperidines attractive building blocks for exploration in future generations of enzyme inhibitors.

The (5R)-3,3-difluoro-5-methoxypiperidine building block and its close analogues have been successfully incorporated into potent modulators for other important therapeutic targets.

Apelin Receptor Agonists: The apelin receptor (APJ) is a GPCR that is a target for cardiovascular diseases. In the development of small-molecule agonists for this receptor, a novel pyrazole-based compound containing a piperidin-1-yl moiety was identified as a promising lead. Systematic modification of this lead, including alterations to the piperidine portion, led to the discovery of an orally bioavailable compound with a favorable potency of 6.5 nM (cAMPi EC50). Another report highlights that incorporating a 3,3-difluoropiperidine (B1349930) building block improved the potency of an apelin receptor agonist from an EC50 of 162 nM down to 6.5 nM.

VLA-4 Antagonists: Very Late Antigen-4 (VLA-4) is an integrin involved in cell adhesion and is a target for inflammatory diseases like asthma. A highly potent and orally active VLA-4 antagonist, designated MK-0617, was developed incorporating a 3,3-difluoropiperidin-1-yl moiety as a key structural component. This directly demonstrates the successful application of this specific fluorinated heterocycle in the creation of a clinical candidate, underscoring its value in medicinal chemistry.

The utility of (5R)-3,3-difluoro-5-methoxypiperidine and related structures in medicinal chemistry stems from the predictable and beneficial ways the fluorine atoms influence molecular properties, which is a key aspect of structure-activity relationship (SAR) studies.

The introduction of a gem-difluoro group at the C3 position of the piperidine ring has several important consequences. Firstly, it significantly lowers the pKa of the basic piperidine nitrogen. This reduction in basicity can be advantageous for oral drug candidates, as it can lead to reduced interaction with the hERG channel and improved membrane permeability. Secondly, the strong carbon-fluorine bonds are resistant to metabolic attack, thus blocking a potential site of metabolism and increasing the compound's in vivo stability.

In SAR studies, these effects are strategically exploited. For example, in the development of P2Y14R antagonists, replacing a hydrogen-bearing piperidine with various substituted and conformationally constrained analogues allowed researchers to fine-tune receptor affinity. researchgate.net Similarly, the potency of VLA-4 antagonists was significantly improved by the inclusion of the 3,3-difluoropiperidine unit. The conformational effects of fluorine substitution can also be critical; the gauche conformation of fluorinated piperidines has been noted and can influence how a ligand fits into its binding site. Therefore, the use of fluorinated piperidine moieties provides medicinal chemists with a powerful tool to optimize lead compounds by modulating their steric, electronic, and pharmacokinetic properties simultaneously.

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the utility of (5R)-3,3-difluoro-5-methoxypiperidine as a chiral building block in agrochemical synthesis.

General searches for 3,3-difluoropiperidine derivatives indicate their potential as intermediates in the synthesis of pesticides. For instance, the unsubstituted compound, 3,3-difluoropiperidine, is noted for its potential application in the preparation of insecticides. chembk.com Suppliers of 3,3-difluoropiperidine hydrochloride also list "agrochemicals" as a possible field of use for this class of compounds.

However, detailed research findings, specific examples of agrochemicals derived from (5R)-3,3-difluoro-5-methoxypiperidine, or data suitable for inclusion in tables could not be located in the public domain. The use of this specific chiral building block in the agrochemical industry does not appear to be documented in readily accessible scientific journals or patent filings.

Therefore, the section on "Utility in Agrochemical Synthesis" cannot be completed at this time due to the absence of relevant data.

Advanced Analytical and Spectroscopic Characterization Methods for Difluoropiperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated piperidines. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a difluoropiperidine derivative, the protons on the piperidine (B6355638) ring exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms. The methoxy (B1213986) group at the C5 position would typically appear as a singlet. The chemical shifts and coupling constants are highly dependent on the conformation of the piperidine ring. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for confirming the presence and position of the difluoro and methoxy substituents. The carbon atom bearing the two fluorine atoms (C3) will show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling. The other carbon signals will also be influenced by through-bond fluorine couplings, providing further structural confirmation. rsc.orgrsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. wikipedia.org For a 3,3-difluoropiperidine (B1349930), the two fluorine atoms are geminal and may be chemically equivalent or non-equivalent depending on the molecular symmetry. nih.gov If non-equivalent, they would appear as a pair of doublets (an AB quartet). The chemical shift of the fluorine signals provides information about the local electronic environment. wikipedia.orgacs.org Long-range couplings to protons on the piperidine ring can also be observed. wikipedia.org

Illustrative NMR Data for a Substituted Difluoropiperidine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.87 | s | - | -OCH₃ |

| 3.45 | m | - | Piperidine ring H | |

| ¹³C | 113.12 | t | J(C-F) = 255.2 | C-F₂ |

| 55.0 | s | - | -OCH₃ | |

| ¹⁹F | -91.27 | d | J(F-H) = 71.4 | C-F₂ |

| Note: This is representative data for a difluoromethyl-containing compound and may not correspond exactly to (5R)-3,3-difluoro-5-methoxypiperidine. Actual values can vary based on solvent and specific substitution patterns. rsc.org |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of (5R)-3,3-difluoro-5-methoxypiperidine, as well as to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) is characteristic of the molecule's structure. nih.gov The fragmentation of piperidine derivatives often involves the cleavage of bonds adjacent to the nitrogen atom and the loss of substituents. libretexts.orgwikipedia.org For (5R)-3,3-difluoro-5-methoxypiperidine, characteristic fragmentation pathways would likely involve the loss of the methoxy group, as well as ring-opening reactions. chemguide.co.uklibretexts.orgmdpi.com The stability of the resulting fragment ions influences the observed fragmentation pattern. chemguide.co.uk

Predicted Fragmentation for (5R)-3,3-difluoro-5-methoxypiperidine

| m/z Value | Possible Fragment |

| [M+H]⁺ | Protonated molecular ion |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [M-HF]⁺ | Loss of hydrogen fluoride |

| Note: This table represents predicted fragmentation pathways. Actual fragmentation can be more complex. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the chemical and enantiomeric purity of (5R)-3,3-difluoro-5-methoxypiperidine.

Purity Determination: Reversed-phase HPLC with a suitable C18 column can be used to determine the chemical purity of the compound. sielc.com The sample is separated based on its polarity, and the purity is calculated from the relative peak areas in the chromatogram. GC can also be employed for purity analysis, particularly for volatile derivatives.

Enantiomeric Excess (e.e.) Determination: Chiral HPLC is the most common method for determining the enantiomeric excess of chiral compounds like (5R)-3,3-difluoro-5-methoxypiperidine. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The e.e. is then determined by comparing the peak areas of the two enantiomers. google.comgoogle.com For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active reagent may be necessary to enhance detection. nih.govresearchgate.net

Typical Chiral HPLC Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H or similar |

| Mobile Phase | Ethanol/Hexane with a small amount of amine modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Note: These are general conditions and would need to be optimized for the specific compound. nih.gov |

Chiroptical Spectroscopy for Absolute Configuration Confirmation (e.g., Optical Rotational Dispersion, Circular Dichroism)

Chiroptical spectroscopy techniques, such as Optical Rotational Dispersion (ORD) and Circular Dichroism (CD), are powerful for confirming the absolute configuration of chiral molecules like (5R)-3,3-difluoro-5-methoxypiperidine. saschirality.orgcas.cz

Optical Rotational Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. saschirality.org Vibrational Circular Dichroism (VCD) is a related technique that measures CD in the infrared region and is particularly useful for determining the absolute configuration of molecules in solution. nih.govwikipedia.orgresearchgate.netnih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned. nih.govnih.gov This approach is valuable for conformationally flexible molecules. nih.gov Chiroptical probes can also be used to enhance the chiroptical response and facilitate the determination of absolute configuration. nih.govacs.org

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent amine (5R)-3,3-difluoro-5-methoxypiperidine might be challenging, derivatization to a salt (e.g., hydrochloride) or a crystalline derivative can facilitate single crystal growth. nih.gov

Lack of Publicly Available Research Data Precludes a Detailed Computational and Mechanistic Analysis of (5R)-3,3-difluoro-5-methoxypiperidine

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant scarcity of specific research pertaining to the chemical compound (5R)-3,3-difluoro-5-methoxypiperidine. As a result, a detailed article on its computational and mechanistic properties, as outlined in the requested structure, cannot be generated at this time.

The initial search for scholarly articles and data focused on several key areas of computational chemistry and molecular modeling, including conformational analysis, quantum chemical calculations, reaction mechanism investigations, molecular docking studies of its derivatives, and theoretical predictions of its spectroscopic properties. Despite a thorough search, no specific studies or datasets for (5R)-3,3-difluoro-5-methoxypiperidine were identified.

The requested article structure necessitates in-depth information that can only be derived from dedicated research projects. This includes:

Computational and Mechanistic Studies on 5r 3,3 Difluoro 5 Methoxypiperidine

Theoretical Prediction of Spectroscopic Properties:This would involve a comparison of theoretically calculated spectroscopic data (such as NMR or IR spectra) with experimental data, which is currently unavailable in the public domain.

While general principles of computational chemistry and conformational analysis apply to piperidine (B6355638) rings, a detailed and specific analysis for (5R)-3,3-difluoro-5-methoxypiperidine is contingent on dedicated scientific inquiry into this particular molecule.

A table of mentioned compounds has not been included as no specific compounds were discussed in the context of the requested analysis.

Future Research Directions for 5r 3,3 Difluoro 5 Methoxypiperidine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of complex fluorinated molecules like (5R)-3,3-difluoro-5-methoxypiperidine often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. Current methods for creating fluorinated piperidines include the hydrogenation of the corresponding fluoropyridines using rhodium or palladium catalysts. nih.govnih.gov While effective, these methods can require harsh conditions or expensive catalysts.

Future explorations should target the development of methodologies that minimize waste and improve atom economy. This includes the use of earth-abundant metal catalysts, organocatalysis, and biocatalytic approaches. For instance, modifying existing palladium-catalyzed hydrogenation methods could offer a more robust and moisture-tolerant pathway. nih.gov A key challenge is the stereoselective synthesis of the (5R) configuration, and research into novel chiral auxiliaries or asymmetric catalytic systems will be crucial. The development of synthetic routes starting from readily available and cheaper precursors is a significant goal. acs.org

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High diastereoselectivity, use of abundant precursors. acs.org | Development of cheaper, more robust catalysts (e.g., non-precious metals); improving stereocontrol. |

| Dearomatization-Hydrogenation | Access to all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net | Expanding substrate scope; reducing catalyst loading. |

| Electrophilic Fluorination | Direct introduction of fluorine. | Development of new, safer fluorinating agents; controlling regioselectivity and stereoselectivity. nih.gov |

| Organocatalysis | Metal-free, potentially milder conditions. | Design of chiral organocatalysts for asymmetric synthesis. |

| Biocatalysis | High selectivity, environmentally friendly. | Engineering enzymes for specific fluorination and cyclization reactions. |

Development of Cascade Reactions and Multicomponent Transformations

MCRs are particularly attractive for building the highly functionalized piperidine (B6355638) skeleton. taylorfrancis.comrsc.org A future research goal could be to design a three-or-more component reaction that brings together precursors for the piperidine ring, the difluoro group, and the methoxy (B1213986) substituent in a highly controlled manner. Similarly, developing cascade reactions, where a single trigger initiates a series of intramolecular transformations, could provide rapid access to the core structure. acs.orgnih.gov For example, a cascade process could involve an initial Michael addition followed by an intramolecular cyclization and fluorination sequence. The discovery of new cascade sequences will be a significant step forward in heterocyclic synthesis. capes.gov.br

Investigation of New Applications Beyond Traditional Medicinal and Agrochemical Chemistry

While fluorinated piperidines are valuable scaffolds in drug discovery and agrochemicals, the unique properties of (5R)-3,3-difluoro-5-methoxypiperidine suggest potential applications in other advanced fields. nih.govacs.org The introduction of fluorine can profoundly alter a molecule's electronic properties, conformational preferences, and metabolic stability. tandfonline.comnih.gov

Future research should explore the use of this compound in:

Materials Science : The polarity and stability conferred by the C-F bonds could be exploited in the design of novel polymers, liquid crystals, or other functional materials. nih.gov

Organocatalysis : The chiral piperidine framework could serve as a backbone for new types of organocatalysts for asymmetric synthesis. The fluorine atoms could be used to tune the catalyst's reactivity and selectivity.

Chemical Biology and Imaging : The compound could be developed into a molecular probe to study biological systems. Furthermore, by incorporating the isotope ¹⁸F, it could serve as a tracer for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique. nih.govnih.gov A recent study has already explored other fluorine-substituted piperidines as potential therapeutics for diseases like diabetes and Alzheimer's. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated compounds often involves hazardous reagents and intermediates. beilstein-journals.org Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers a safer and more efficient alternative to traditional batch processing. durham.ac.uk This technology allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. vapourtec.com

A significant future research direction would be the development of a continuous-flow synthesis for (5R)-3,3-difluoro-5-methoxypiperidine. This would not only enhance the safety of handling fluorinating agents but also allow for easier scalability. beilstein-journals.orgdurham.ac.uk Integrating this flow process with automated synthesis platforms would enable the rapid generation of a library of related analogues for high-throughput screening in drug discovery and materials science. researchgate.net This automated approach accelerates the optimization of molecular properties by allowing for the systematic variation of substituents on the piperidine ring.

Table 2: Advantages of Flow Chemistry for Synthesizing Fluorinated Piperidines

| Feature | Benefit |

| Enhanced Safety | Contained handling of hazardous reagents like fluorinating agents. vapourtec.comchemistryworld.com |

| Precise Control | Accurate management of reaction temperature, pressure, and time. |

| Improved Efficiency | Higher yields and purities, reduced reaction times. beilstein-journals.org |

| Scalability | Straightforward scaling from laboratory to production quantities. |

| Automation | Enables rapid library synthesis and high-throughput screening. researchgate.net |

Advanced Studies on Fluorine's Influence on Molecular Properties in Complex Systems

Future research should involve in-depth physical organic studies to fully understand the conformational and electronic effects of the fluorine atoms in (5R)-3,3-difluoro-5-methoxypiperidine. Techniques such as advanced NMR spectroscopy, X-ray crystallography, and computational modeling can elucidate the preferred ring conformations and the nature of intramolecular interactions, such as charge-dipole interactions between the C-F bonds and the nitrogen atom. researchgate.netresearchgate.net A deeper understanding of how fluorine substitution modulates molecular properties will enable a more rational design of complex molecules for specific applications. nih.govmdpi.com This knowledge is crucial for predicting how the molecule will interact with target proteins or other materials.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for confirming the structure and stereochemistry of (5R)-3,3-difluoro-5-methoxypiperidine?

- Answer : A combination of techniques is essential:

- X-ray crystallography provides definitive confirmation of absolute stereochemistry.

- Chiral HPLC or NMR with chiral solvating agents (e.g., Eu(hfc)₃) assesses enantiomeric purity.

- Elemental analysis validates synthetic purity, as demonstrated in analogous fluorinated piperidine derivatives where theoretical vs. experimental data discrepancies must be ≤0.4% .

- 19F NMR resolves fluorination patterns, leveraging fluorine's high sensitivity.

Q. What synthetic strategies are effective for introducing the methoxy group at the 5R position?

- Answer : Key approaches include:

- Mitsunobu reaction with methanol under chiral conditions to retain stereochemical integrity.

- Nucleophilic substitution of a hydroxyl precursor (e.g., 5-hydroxypiperidine) with methyl iodide, using protecting groups (e.g., tert-butyl carbamates) to direct regioselectivity .

- Enzymatic resolution to isolate the (5R) enantiomer post-synthesis.

Q. How should researchers address discrepancies in elemental analysis during synthesis?

- Answer : Discrepancies >0.4% suggest incomplete purification or side reactions. Strategies include:

- Re-evaluating recrystallization solvents (e.g., hexane/ethyl acetate mixtures).

- Optimizing column chromatography (e.g., silica gel, gradient elution).

- Cross-validating with mass spectrometry (HRMS) and 1H/13C NMR to confirm molecular integrity .

Advanced Research Questions

Q. How does 3,3-difluoro substitution influence conformational stability and biological target interactions?

- Answer : The electronegative fluorine atoms induce electron-withdrawing effects, stabilizing chair conformations via gauche interactions . This can enhance binding to targets like enzymes or receptors by pre-organizing the molecule into bioactive conformations. Fluorine's van der Waals radius also facilitates hydrophobic interactions in binding pockets .

Q. What computational methods predict the impact of fluorination on solubility and permeability?

- Answer :

- Molecular dynamics simulations calculate logP and solvation free energy to predict solubility.

- Density Functional Theory (DFT) models conformational preferences and electrostatic potential surfaces, revealing how fluorination alters membrane permeability .

- Co-crystallization studies with target proteins validate docking predictions.

Q. How can metabolic instability of the methoxy group be mitigated in drug development?

- Answer : Strategies include:

- Bioisosteric replacement (e.g., ethoxy, cyclopropyloxy) to reduce oxidative metabolism.

- Deuteration of the methoxy group to slow CYP450-mediated demethylation.

- Prodrug approaches (e.g., ester prodrugs) to mask the methoxy group until systemic release .

Q. What role do stereoelectronic effects play in the compound's pharmacokinetic profile?

- Answer : Fluorine's inductive effects reduce the basicity of adjacent amines, enhancing bioavailability by decreasing protonation at physiological pH. This also impacts absorption/distribution , as lower basicity reduces tissue sequestration. C-F bond stability resists metabolic degradation, prolonging half-life .

Methodological Frameworks

- Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies (e.g., comparing fluorinated vs. non-fluorinated analogs).

- Data Validation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, ensuring alignment with fluorinated drug discovery trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.